tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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Overview
Description
tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: is a complex organic compound with the molecular formula C13H18BrN3O4.
Preparation Methods
The synthesis of tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require the use of specific reagents such as bromine, tert-butyl alcohol, and various catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency in production .
Chemical Reactions Analysis
tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization Reactions: The imidazo[1,5-a]pyrazine core can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: Researchers use the compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as:
7-tert-Butyl 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate: This compound has a similar core structure but differs in the substitution pattern and functional groups.
7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate: Another similar compound with variations in the substitution pattern and functional groups.
7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate: This compound also shares a similar core structure but has different substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18BrN3O2 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-8-6-15(11(17)18-12(2,3)4)7-9-5-14-10(13)16(8)9/h5,8H,6-7H2,1-4H3 |
InChI Key |
JQGCQQDLLCDFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=CN=C(N12)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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